
Nornicotine, N-formyl
Übersicht
Beschreibung
Synthesis Analysis
Nornicotine is synthesized from nicotine, predominantly through the action of the enzyme nicotine N-demethylase, identified as CYP82E4, which facilitates the oxidative N-demethylation of nicotine (Siminszky et al., 2005). Several synthetic routes have been explored for nornicotine and its derivatives, including methods starting from pyridine compounds to achieve specific isotopic labeling or structural derivatives (Munson & Hodgkins, 1977; Vo‐Thanh et al., 2001).
Molecular Structure Analysis
The molecular structure of nornicotine is characterized by its pyridine and pyrrolidine rings. Studies have investigated the conformations of nornicotine and its protonated forms, revealing that nornicotine is conformationally flexible, with multiple stable conformers. This flexibility is a critical factor in its chemical behavior and interactions with biological systems (Yoshida et al., 2014).
Chemical Reactions and Properties
Nornicotine undergoes various chemical reactions, including aldol reactions catalyzed by nornicotine itself under specific conditions. These reactions have been investigated for their potential in synthetic chemistry and biological systems (Dickerson et al., 2004; Guzmán Ríos et al., 2022). Furthermore, the conversion of nornicotine to its N′-nitroso derivative and other related compounds has been studied for their implications in tobacco research and potential applications in medicinal chemistry.
Physical Properties Analysis
The physical properties of nornicotine, including its phase behavior, solubility, and thermal stability, are influenced by its molecular structure and environmental conditions. These properties are essential for understanding the distribution, degradation, and potential applications of nornicotine in various contexts.
Chemical Properties Analysis
The chemical properties of nornicotine, such as its reactivity, acid-base behavior, and interaction with metal ions or other organic molecules, play a significant role in its biological and environmental fate. Studies on nornicotine's enzymatic demethylation and subsequent metabolic transformations provide insights into its role in tobacco plant physiology and implications for tobacco product safety (Lewis et al., 2010; Pakdeechanuan et al., 2012).
Wissenschaftliche Forschungsanwendungen
Neovascularization : Nornicotine and nicotine stimulate human umbilical vein endothelial cell (HUVEC) proliferation, migration, and tube formation in vitro. This effect may be due to the modulation of vascular endothelial growth factor (VEGF)/pigment epithelium-derived factor (PEDF) signaling, suggesting potential applications in neovascularization research (Zhang et al., 2015).
Neuropharmacology : Nornicotine has been shown to have locomotor stimulant and reinforcing effects in rats, similar to nicotine. This effect is dependent on ascending dopaminergic mesolimbic projections, indicating its relevance in studies of addiction and neuropharmacology (Green et al., 2002).
Organocatalysis : The [Ru(bpy)2(Nor)2]2+ complex, which includes nornicotine, is an efficient catalyst for the aldol reaction of acetone with activated benzaldehydes. This complex shows a potentiated catalytic activity compared to free nornicotine, highlighting its potential in chemical synthesis (Ríos et al., 2022).
Tobacco Cultivation and Genetics : Nornicotine is produced in tobacco plants from nicotine by a specific enzyme, nicotine N-demethylase. This process varies across different tobacco cultivars and species, with implications for tobacco cultivation and genetic engineering (Pakdeechanuan et al., 2012).
Metabolite Analysis in Tobacco : N-formylnornicotine, a metabolite of nornicotine, has been identified in tobacco, although it is not an intermediate in nicotine demethylation. Understanding these metabolites is crucial for research in tobacco chemistry and pharmacology (Bartholomeusz et al., 2005).
Enantioseparation in Tobacco : The enantioseparation of nornicotine using ultra-performance convergence chromatography with tandem mass spectrometry aids in understanding the alkaloid metabolites in different tobacco varieties. This has applications in pharmacological studies of alkaloid enantiomers (Deng et al., 2017).
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrrolidine-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-8-12-6-2-4-10(12)9-3-1-5-11-7-9/h1,3,5,7-8,10H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLSEYOOXBRDFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336006 | |
| Record name | Nornicotine, N-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nornicotine, N-formyl | |
CAS RN |
3000-81-5 | |
| Record name | Nornicotine, N-formyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30336006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyridin-3-yl)pyrrolidine-1-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



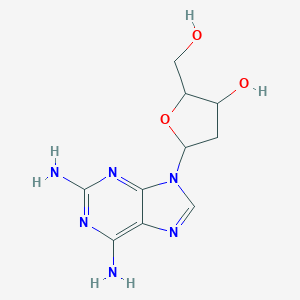
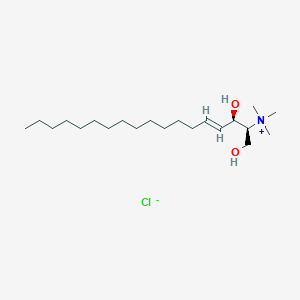
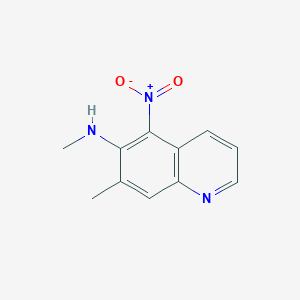




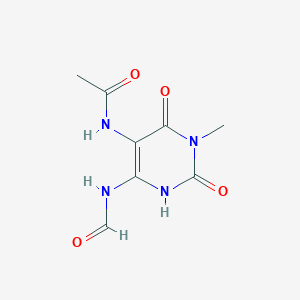



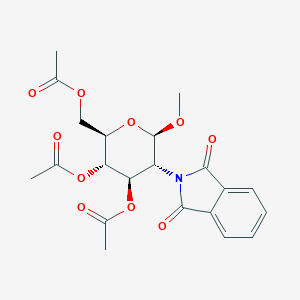
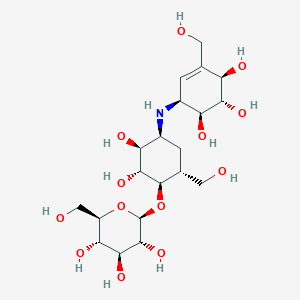
![8-(Azidomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14590.png)